molecular formula C14H14F3NO B274190 1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone

1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone

Cat. No. B274190
M. Wt: 269.26 g/mol
InChI Key: SQGPHBFGBLNDIZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone, also known as TTA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TTA belongs to the class of compounds known as fluorinated ketones, which have been found to exhibit a range of interesting biological activities.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone is not well understood, but it is believed to involve the formation of a complex with the metal ion of interest. This complex formation leads to a change in the electronic properties of this compound, resulting in the emission of a fluorescent signal.
Biochemical and Physiological Effects
This compound has been found to have no significant toxic effects on cells or animals at low concentrations. In fact, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been found to inhibit the growth of certain cancer cells, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone is its high selectivity for certain metal ions, which makes it an ideal probe for the detection of these ions in complex biological samples. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, this compound has some limitations, including its limited solubility in water and its tendency to form aggregates in solution.

Future Directions

There are many potential future directions for research involving 1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone. One area of interest is the development of new metal ion sensors based on this compound and other fluorinated ketones. Another potential application is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound could be used as a tool for studying the role of metal ions in biological systems and for investigating the mechanisms of action of other compounds.

Synthesis Methods

1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone can be synthesized through a multistep process involving the reaction of 1,3,3-trimethyl-2-indolinone with trifluoroacetyl chloride in the presence of a base. This is followed by a series of purification steps to obtain the final product in high purity.

Scientific Research Applications

1,1,1-trifluoro-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetone has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property has been exploited for the development of sensitive and selective metal ion sensors.

properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

(3E)-1,1,1-trifluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

InChI

InChI=1S/C14H14F3NO/c1-13(2)9-6-4-5-7-10(9)18(3)11(13)8-12(19)14(15,16)17/h4-8H,1-3H3/b11-8+

InChI Key

SQGPHBFGBLNDIZ-DHZHZOJOSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C(=O)C(F)(F)F)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C(F)(F)F)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C(F)(F)F)C)C

Origin of Product

United States

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